molecular formula C8H9NO3 B8642235 5-(2-Hydroxyethoxy)picolinaldehyde

5-(2-Hydroxyethoxy)picolinaldehyde

Cat. No. B8642235
M. Wt: 167.16 g/mol
InChI Key: CERRCUPNFBVJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653109B2

Procedure details

100 mg of the crude product from example 27A are dissolved in 2 ml of dioxane, and 0.48 ml (1.93 mmol) of a 4 M solution of hydrogen chloride gas in dioxane is added. The mixture is stirred at +100° C. for 1 h. The reaction mixture is then concentrated on a rotary evaporator, and the residue is taken up in 2 ml of water. The mixture is neutralized using 0.7 ml of 1 N aqueous sodium hydroxide solution and extracted three times in total with in each case 4 ml of diethyl ether. The combined organic phases are dried over magnesium sulphate. After removal of the solvent, the crude product is used without further purification for the subsequent reaction.
Name
crude product
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5](OC(=O)C)[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][O:15]C(=O)C)=[CH:8][N:7]=1)(=O)C.Cl>O1CCOCC1>[OH:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:4])=[N:7][CH:8]=1

Inputs

Step One
Name
crude product
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)OC(C1=NC=C(C=C1)OCCOC(C)=O)OC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at +100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted three times in total with in each case 4 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product is used without further purification for the subsequent reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCOC=1C=CC(=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.